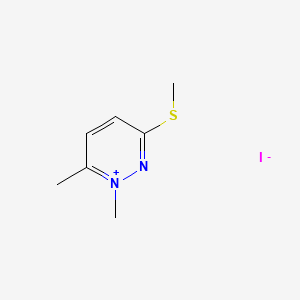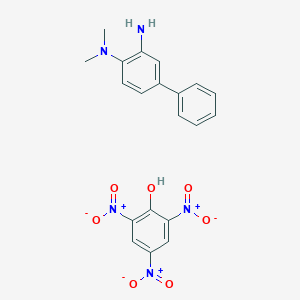
1-Methylpyridin-2-one;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyridin-2-one;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 1-Methylpyridin-2-one and 2,4,6-trinitrophenol 1-Methylpyridin-2-one is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpyridin-2-one can be synthesized through various methods, including the catalytic transfer hydrogenation of biomass-derived triacetic acid lactone . This process involves the use of Ni-Ru bimetallic catalysts supported on carbon, which exhibit excellent catalytic performance.
2,4,6-Trinitrophenol is typically synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without over-nitration or decomposition.
Industrial Production Methods: Industrial production of 1-Methylpyridin-2-one often involves continuous flow synthesis, which provides a greener and more efficient method compared to traditional batch processes. For 2,4,6-Trinitrophenol, large-scale production is usually carried out in specialized facilities with stringent safety measures due to its explosive nature .
Chemical Reactions Analysis
Types of Reactions: 1-Methylpyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
2,4,6-Trinitrophenol primarily undergoes reduction reactions due to the presence of nitro groups. These reactions often involve reagents such as iron and hydrochloric acid, leading to the formation of aminophenols.
Major Products Formed: The major products formed from the reactions of 1-Methylpyridin-2-one include various substituted pyridines and pyridone derivatives . For 2,4,6-Trinitrophenol, the reduction products are typically aminophenols, which have applications in dye synthesis and other chemical processes .
Scientific Research Applications
1-Methylpyridin-2-one has applications in medicinal chemistry, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients . It is also used in the development of catalysts and ligands for various chemical reactions.
2,4,6-Trinitrophenol is widely used in the field of explosives and pyrotechnics due to its high explosive power . Additionally, it serves as a reagent in analytical chemistry for the detection of metals and other substances .
Mechanism of Action
The mechanism of action of 1-Methylpyridin-2-one involves its interaction with various molecular targets, including enzymes and receptors in biological systems . It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups.
2,4,6-Trinitrophenol exerts its effects primarily through its explosive properties, which are a result of rapid decomposition and gas formation upon ignition . In biological systems, it can interact with proteins and other macromolecules, leading to toxic effects .
Comparison with Similar Compounds
Similar Compounds:
- 1-Methylpyridin-2-one: Similar compounds include other pyridone derivatives such as 2-pyridone and 4-pyridone .
- 2,4,6-Trinitrophenol: Similar compounds include other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrophenol .
Uniqueness: 1-Methylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridone derivatives . 2,4,6-Trinitrophenol is distinguished by its high explosive power and its use in both military and industrial applications.
Properties
IUPAC Name |
1-methylpyridin-2-one;2,4,6-trinitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O7.C6H7NO/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-7-5-3-2-4-6(7)8/h1-2,10H;2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUAWMGKLHFOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=CC1=O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80761586 |
Source


|
| Record name | 1-Methylpyridin-2(1H)-one--2,4,6-trinitrophenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80761586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104742-77-0 |
Source


|
| Record name | 1-Methylpyridin-2(1H)-one--2,4,6-trinitrophenol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80761586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8,10-Dimethylpyrido[1,2-a]quinolinium](/img/structure/B8093808.png)











